Methyl-2-oxoindolin-6-carboxylat

Übersicht

Beschreibung

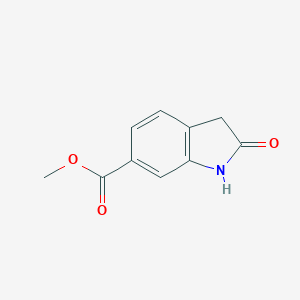

Methyl 2-oxoindoline-6-carboxylate (Methyl-I6C) is a small organic molecule that has been widely used in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other materials. Methyl-I6C has also been used in a variety of biological and medicinal applications, as it has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Angiokinase-Inhibitoren

Methyl Oxindole-6-carboxylat dient als Zwischenprodukt bei der Synthese von BIBF 1120, einem Indolinon, das als dreifacher Angiokinase-Inhibitor wirkt . Diese Verbindung ist von Bedeutung für die Entwicklung neuer Krebstherapien, da sie das vaskuläre endotheliale Wachstumsfaktor- (VEGF-), den plättchenabhängigen Wachstumsfaktor- (PDGF-) und den Fibroblastenwachstumsfaktor- (FGF-) Rezeptor angreift, die entscheidend für die Angiogenese sind.

Arzneimittelformulierungsstudien: ANDA-Einreichung

Es wird im Prozess der Abbreviated New Drug Application (ANDA)-Einreichung bei der FDA verwendet. Dies beinhaltet die Entwicklung generischer Arzneimittelformulierungen, wobei Methyl-2-oxoindolin-6-carboxylat zur Untersuchung der Toxizität und Wirksamkeit des Arzneimittels verwendet wird .

Immunmodulatorische Wirkstoffe: Tryptophan-Dioxygenase-Inhibitoren

Forscher verwenden diese Verbindung als Reaktant für die Herstellung von Tryptophan-Dioxygenase-Inhibitoren. Diese Inhibitoren haben Potenzial als Antikrebs-Immunmodulatoren, die das Immunsystem modulieren können, um gegen Krebszellen zu kämpfen .

Neurowissenschaften: Botulinum-Neurotoxin-Hemmung

Die Verbindung ist an der Synthese von Inhibitoren für Botulinum-Neurotoxin beteiligt. Diese Inhibitoren finden Anwendung bei der Behandlung von durch Neurotoxine verursachten Erkrankungen wie Botulismus und könnten auch therapeutisches Potenzial bei verschiedenen neuromuskulären Erkrankungen haben .

Molekularbiologie: Hepatitis-C-Virus-Forschung

This compound wird zur Herstellung von Inhibitoren für die Hepatitis-C-Virus-NS5B-Polymerase verwendet. Dieses Enzym ist essentiell für die Replikation des Hepatitis-C-Virus, und Inhibitoren können bei der Entwicklung von Behandlungen für die Infektion helfen .

Chemische Synthese: Heterozyklische Bausteine

Diese Verbindung ist ein wertvoller Baustein in der heterozyklischen Chemie. Sie wird zur Synthese verschiedener aromatischer Heterocyclen verwendet, die grundlegende Strukturen in vielen Pharmazeutika und organischen Materialien sind .

Wirkmechanismus

Target of Action

Methyl 2-oxoindoline-6-carboxylate, also known as METHYL OXINDOLE-6-CARBOXYLATE, is primarily used as an intermediate in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . This suggests that the primary targets of the compound are angiokinases, which are enzymes that play a crucial role in angiogenesis, the process of forming new blood vessels .

Mode of Action

Given its use in the synthesis of nintedanib, it can be inferred that it contributes to the inhibition of angiokinases . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels .

Biochemical Pathways

As an intermediate in the synthesis of nintedanib, it is likely involved in the angiogenesis pathway . By inhibiting angiokinases, it disrupts the signaling pathways that regulate the growth and proliferation of endothelial cells, which are essential for angiogenesis .

Pharmacokinetics

It is known that the compound has a melting point of 184-190°c and a predicted boiling point of 3881±420 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate in the synthesis of nintedanib, it contributes to the overall effect of inhibiting angiogenesis . This can lead to the suppression of tumor growth and metastasis in cancer therapy, as tumors require the formation of new blood vessels for their growth and spread .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect its stability and efficacy.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used to prepare BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor . The interactions of Methyl 2-oxoindoline-6-carboxylate with enzymes and proteins are crucial for its role in biochemical pathways, enabling the synthesis of compounds with therapeutic potential.

Cellular Effects

Methyl 2-oxoindoline-6-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including Methyl 2-oxoindoline-6-carboxylate, exhibit biological activities that can affect cell function . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and metabolic processes.

Molecular Mechanism

The molecular mechanism of Methyl 2-oxoindoline-6-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, as an intermediate in the synthesis of angiokinase inhibitors, Methyl 2-oxoindoline-6-carboxylate contributes to the inhibition of angiogenesis by targeting key enzymes involved in this process . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-oxoindoline-6-carboxylate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that Methyl 2-oxoindoline-6-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and activity.

Dosage Effects in Animal Models

The effects of Methyl 2-oxoindoline-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives, including Methyl 2-oxoindoline-6-carboxylate, can have dose-dependent effects on cellular and physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

Methyl 2-oxoindoline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. It participates in reactions that lead to the formation of indolinone-based inhibitors, which have therapeutic potential . The metabolic flux and levels of metabolites can be influenced by the presence of Methyl 2-oxoindoline-6-carboxylate, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Methyl 2-oxoindoline-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of Methyl 2-oxoindoline-6-carboxylate is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of Methyl 2-oxoindoline-6-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.

Eigenschaften

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGUNWFFVDLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395695 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14192-26-8 | |

| Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxindole-6-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxoindoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)